molecular formula C14H15N5O4 B10958618 (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(phenylcarbonyl)oxy]ethanimidamide

(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(phenylcarbonyl)oxy]ethanimidamide

Cat. No.: B10958618
M. Wt: 317.30 g/mol
InChI Key: GHLDPBKRXYAKNX-UHFFFAOYSA-N
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Description

(1Z)-N’-(BENZOYLOXY)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoyloxy group, a pyrazolyl ring, and an ethanimidamide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-(BENZOYLOXY)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrazolyl ring: This can be achieved through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.

    Nitration: The pyrazolyl ring is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Benzoylation: The benzoyloxy group is introduced via a benzoylation reaction, typically using benzoyl chloride in the presence of a base such as pyridine.

    Formation of ethanimidamide: The final step involves the formation of the ethanimidamide moiety, which can be achieved through the reaction of the intermediate with appropriate amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-(BENZOYLOXY)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The benzoyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Amino derivative: Formed through the reduction of the nitro group.

    Oxidized derivatives: Formed through oxidation reactions.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(1Z)-N’-(BENZOYLOXY)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-N’-(BENZOYLOXY)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: Shares the pyrazolyl and benzoyl groups but lacks the ethanimidamide moiety.

    3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE: Contains the pyrazolyl ring with nitro and methyl groups but lacks the benzoyloxy and ethanimidamide groups.

Uniqueness

(1Z)-N’-(BENZOYLOXY)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHANIMIDAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H15N5O4

Molecular Weight

317.30 g/mol

IUPAC Name

[(Z)-[1-amino-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethylidene]amino] benzoate

InChI

InChI=1S/C14H15N5O4/c1-9-13(19(21)22)10(2)18(16-9)8-12(15)17-23-14(20)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,15,17)

InChI Key

GHLDPBKRXYAKNX-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC=CC=C2)/N)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)C2=CC=CC=C2)N)C)[N+](=O)[O-]

Origin of Product

United States

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